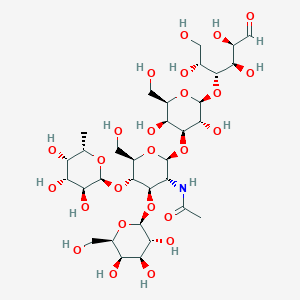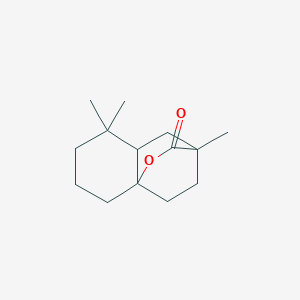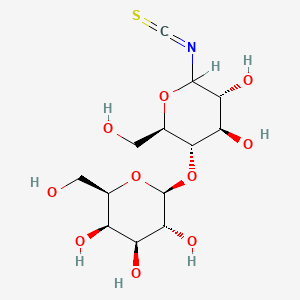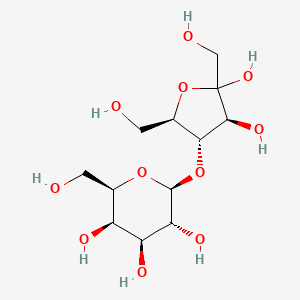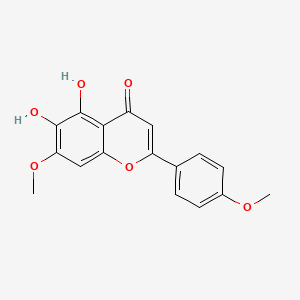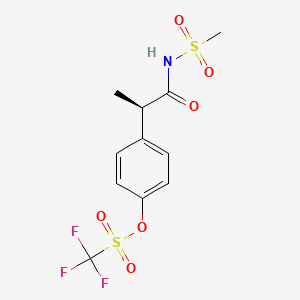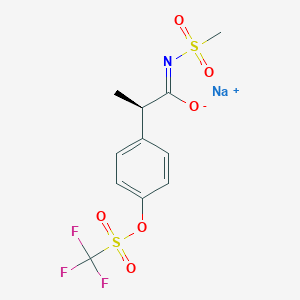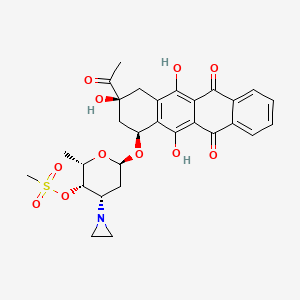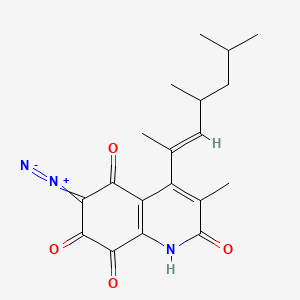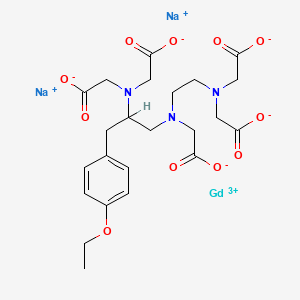
Gadoxetate Disodium
Übersicht
Beschreibung
Gadoxetate Disodium, also known by the tradenames Primovist in Europe and Australia/New Zealand and Eovist in the United States, is a hepatospecific paramagnetic gadolinium-based contrast agent . It is used exclusively in MRI liver imaging. Its primary use is in hepatic lesion characterization, i.e., assessing focal liver lesions identified on other imaging studies .
Molecular Structure Analysis
Gadoxetate Disodium has a molecular formula of C23H28GdN3Na2O11 . It consists of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA) .Physical And Chemical Properties Analysis
Gadoxetate Disodium has a molecular weight of 725.7 g/mol . It is a paramagnetic contrast agent. When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons .Wissenschaftliche Forschungsanwendungen
Predicting Microvascular Invasion and Outcome in Hepatocellular Carcinoma
Gadoxetate disodium-enhanced MRI has been used in a multi-scale and multi-parametric radiomics study to predict microvascular invasion and recurrence-free survival in patients with solitary hepatocellular carcinoma . The radiomics score was found to be the predominant independent predictor of microvascular invasion, which is the primary independent risk factor for postoperative recurrence .
Imaging Prostate Cancer
A pilot study has shown that gadoxetate disodium-enhanced MRI can be used to image localized and metastatic prostate cancers . The study found that metastatic castration-resistant prostate cancer lesions demonstrate enhancement after injection of gadoxetate disodium on MRI and retention over 60 minutes .
Liver Magnetic Resonance Imaging
Gadoxetate disodium has been widely used in liver magnetic resonance imaging (MRI) because its hepatocyte-specific uptake enables hepatobiliary-phase imaging as well as dynamic phase imaging .
Assessment of Focal Liver Damage Induced by Radiation
Gadoxetate disodium is an MR contrast medium that is specifically taken up by hepatocytes. The degree of enhancement is reflective of focal liver function . A method has been developed for the assessment on gadoxetate disodium-enhanced MRI scans of focal liver damage induced by radiation .
Evaluating the Impact of Multiple Arterial Phase Acquisition
The impact of multiple arterial phase acquisition on the prevalence of substantial artifacts was assessed in patients under gadoxetate disodium administration . This study provides insights into the optimal imaging protocols for gadoxetate disodium-enhanced MRI .
Wirkmechanismus
Target of Action
Gadoxetate Disodium is a hepatospecific paramagnetic gadolinium-based contrast agent . Its primary targets are the hepatocytes, which are the main cell type in the liver . The compound is selectively taken up by these cells, resulting in increased signal intensity in liver tissue .
Mode of Action
The interaction of Gadoxetate Disodium with its targets involves a biphasic mode of action . Initially, after injection, it distributes in the extracellular space. Subsequently, due to its lipophilic moiety, it is selectively taken up by hepatocytes and excreted in the bile . This interaction with hepatocytes and the subsequent changes result in the enhancement of the liver parenchyma-liver tumours contrast .
Biochemical Pathways
Gadoxetate Disodium affects the biochemical pathways associated with the organic anion-transporting polypeptides (OATPs) and the multidrug resistance-associated proteins (MRPs) at the canalicular membrane . These proteins mediate the uptake of Gadoxetate Disodium in hepatocytes and its biliary excretion, respectively .
Pharmacokinetics
The pharmacokinetics of Gadoxetate Disodium reveal that approximately 50% of the administered dose is excreted through the hepatobiliary system and the other 50% is excreted through the kidney in patients with normal liver and kidney function . This balance between hepatic and renal excretion impacts the bioavailability of Gadoxetate Disodium .
Result of Action
The molecular and cellular effects of Gadoxetate Disodium’s action are primarily observed in the liver. The compound’s uptake in hepatocytes leads to an increase in signal intensity in liver tissue . This results in enhanced visibility of liver lesions during magnetic resonance imaging (MRI), aiding in the characterization of hepatic lesions .
Action Environment
The action, efficacy, and stability of Gadoxetate Disodium can be influenced by various environmental factors. For instance, renal impairment can affect the excretion of Gadoxetate Disodium, potentially increasing the risk of nephrogenic systemic fibrosis . Therefore, it should be used with caution in patients with renal impairment .
Safety and Hazards
Eigenschaften
IUPAC Name |
disodium;2-[[2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYTULCOCGSBBJ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28GdN3Na2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.088 g/mL at 37 °C | |
| Record name | Gadoxetate disodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gadoxetate Disodium | |
CAS RN |
135326-22-6 | |
| Record name | Gadoxetate disodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gadoxetate disodium work as a contrast agent in MRI?
A1: Gadoxetate disodium is a paramagnetic agent. After intravenous administration, it distributes to the extracellular space and is taken up by hepatocytes, leading to shortening of the T1 relaxation time of water protons in liver tissue. This increased signal intensity on T1-weighted MRI allows for improved visualization of liver parenchyma and lesions [, , , ].
Q2: What is the molecular formula and weight of gadoxetate disodium?
A2: The molecular formula of gadoxetate disodium is C18H26GdN3O10Na2 and its molecular weight is 605.67 g/mol. Specific spectroscopic data is not provided in the research papers [, ].
Q3: Does gadoxetate disodium interact with any specific molecular targets in the liver?
A3: While gadoxetate disodium primarily acts by shortening T1 relaxation times, research suggests it may interact with the organic anion transporter polypeptide 1B1 (OATP1B1), influencing its expression and potentially affecting uptake in liver cells [].
Q4: Is gadoxetate disodium compatible with different MRI scanners and field strengths?
A4: The research papers primarily focus on the use of gadoxetate disodium with 1.5T MRI systems [, , ]. Its compatibility with other field strengths requires further investigation.
Q5: How is gadoxetate disodium administered, and what is its typical dosage?
A5: Gadoxetate disodium is administered intravenously. The research mentions both weight-based (e.g., 0.025 mmol/kg) and fixed doses (e.g., 10 or 20 mL), with some instances of off-label dosing exceeding the recommended range [, , ].
Q6: Are there any factors affecting the pharmacokinetics of gadoxetate disodium?
A6: Yes, research indicates that liver function, particularly Child-Pugh class, significantly influences hepatic enhancement patterns and potentially affects the diagnostic accuracy of gadoxetate disodium-enhanced MRI [, ].
Q7: What are the advantages of gadoxetate disodium over other liver-specific contrast agents?
A7: Studies suggest that gadoxetate disodium, compared to gadobenate dimeglumine, offers advantages in the detection of hepatocellular carcinoma, particularly in patients with cirrhosis [, , , ]. Its rapid uptake by hepatocytes and biliary excretion allow for hepatobiliary phase imaging, which can be valuable for characterizing certain liver lesions [, , ].
Q8: Are there any known safety concerns related to gadoxetate disodium use?
A8: While generally considered safe, gadoxetate disodium has been associated with transient severe motion (TSM) artifacts during arterial phase imaging [, , , , ]. This phenomenon, possibly related to dose and underlying conditions like chronic obstructive pulmonary disease (COPD), can impair image interpretation. Further research is needed to fully elucidate the mechanism behind TSM and identify reliable risk factors [, ].
Q9: Can gadoxetate disodium be used in patients with impaired renal function?
A9: While the research suggests that gadoxetate disodium has a favorable safety profile in patients with moderate to severe renal impairment, including no observed cases of nephrogenic systemic fibrosis, caution is still advised in this patient population [].
Q10: What are the quality control measures taken during the manufacturing of gadoxetate disodium?
A10: As a pharmaceutical product, gadoxetate disodium is subject to rigorous quality control measures throughout its manufacturing process, ensuring its purity, potency, and stability. This includes adhering to Good Manufacturing Practices (GMP) and conducting comprehensive analytical testing.
Q11: What are the potential future applications of gadoxetate disodium in liver imaging?
A11: Ongoing research suggests promising applications of gadoxetate disodium-enhanced MRI in evaluating treatment response after intra-arterial therapy, predicting the hypervascular transformation of precancerous lesions, and even quantitatively assessing liver function [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
